molecular formula C10H10ClFO2 B15246807 3-(3-Chlorophenyl)-3-fluorobutanoicacid

3-(3-Chlorophenyl)-3-fluorobutanoicacid

Katalognummer: B15246807
Molekulargewicht: 216.63 g/mol
InChI-Schlüssel: SGSXXDGOKPYAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)-3-fluorobutanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-fluorobutanoic acid typically involves the introduction of chlorine and fluorine atoms into a butanoic acid framework. One common method involves the use of halogenation reactions, where a precursor compound is treated with chlorine and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenyl)-3-fluorobutanoic acid may involve large-scale halogenation reactors where the precursor compounds are continuously fed into the reactor along with chlorine and fluorine gases. The reaction is typically carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-(3-Chlorophenyl)-3-fluorobutanone or 3-(3-Chlorophenyl)-3-fluorobutanoic acid.

    Reduction: Formation of 3-(3-Chlorophenyl)-3-fluorobutanol or 3-(3-Chlorophenyl)-3-fluorobutane.

    Substitution: Formation of compounds with substituted functional groups, such as 3-(3-Chlorophenyl)-3-hydroxybutanoic acid.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)-3-fluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-3-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with similar structural features but different biological activity.

    3-(3-Chlorophenyl)-3-hydroxybutanoic acid: A hydroxylated analog with different chemical properties.

    3-(3-Chlorophenyl)-3-fluorobutanone: A ketone derivative with distinct reactivity.

Uniqueness

3-(3-Chlorophenyl)-3-fluorobutanoic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H10ClFO2

Molekulargewicht

216.63 g/mol

IUPAC-Name

3-(3-chlorophenyl)-3-fluorobutanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14)

InChI-Schlüssel

SGSXXDGOKPYAON-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)(C1=CC(=CC=C1)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.